molecular formula C17H22ClNO4S B12184723 [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-furylmethyl)amine

[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-furylmethyl)amine

Cat. No.: B12184723
M. Wt: 371.9 g/mol
InChI Key: MYPWPMKGBWMMAX-UHFFFAOYSA-N
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Description

(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine is an organic compound with a complex structure that includes a chlorinated phenyl ring, a sulfonyl group, and a furylmethyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine typically involves multiple steps. One common approach is to start with the chlorinated phenyl ring and introduce the sulfonyl group through a sulfonation reaction. The furylmethyl amine moiety can be attached via a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The furylmethyl amine moiety can interact with receptors or other biomolecules, modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine
  • (5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine

Uniqueness

(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furylmethyl amine moiety, in particular, differentiates it from other similar compounds and may provide unique interactions with biological targets.

Properties

Molecular Formula

C17H22ClNO4S

Molecular Weight

371.9 g/mol

IUPAC Name

5-chloro-N-(furan-2-ylmethyl)-4-methyl-2-pentoxybenzenesulfonamide

InChI

InChI=1S/C17H22ClNO4S/c1-3-4-5-8-23-16-10-13(2)15(18)11-17(16)24(20,21)19-12-14-7-6-9-22-14/h6-7,9-11,19H,3-5,8,12H2,1-2H3

InChI Key

MYPWPMKGBWMMAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=CO2

Origin of Product

United States

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